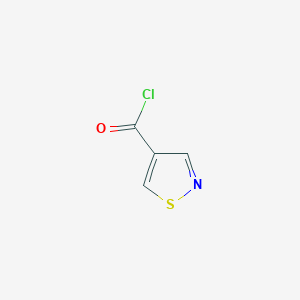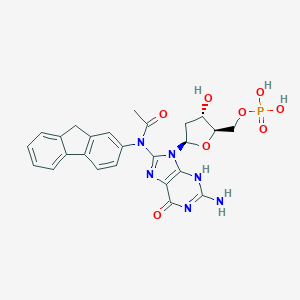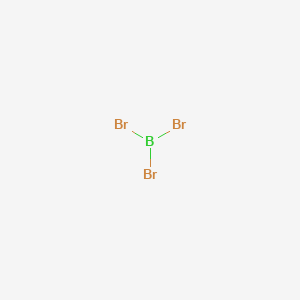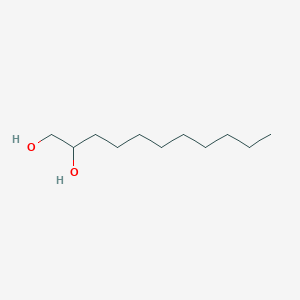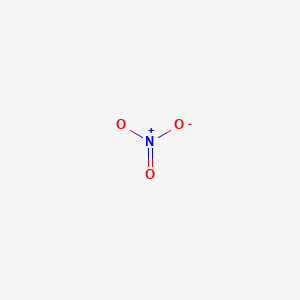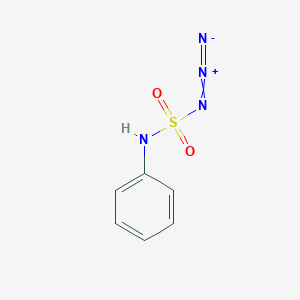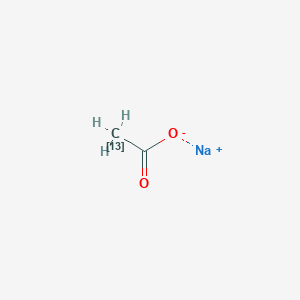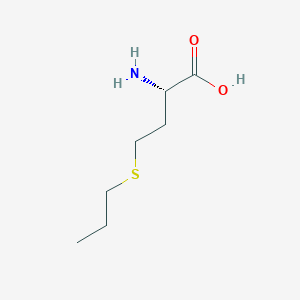
2,6-Dibromo-3-methyl-4-nitrophenol
概要
説明
2,6-Dibromo-3-methyl-4-nitrophenol is a compound of interest due to its distinct chemical properties and potential applications. It belongs to a class of compounds characterized by their nitrophenol structure, which significantly influences their chemical behavior and interactions.
Synthesis Analysis
The synthesis of 2,6-Dibromo-3-methyl-4-nitrophenol and similar compounds often involves nitration reactions. For instance, Hartshorn et al. (1985) discuss the nitration of bromophenols leading to products of nitro-debromination, which is likely relevant to the synthesis of similar compounds like 2,6-Dibromo-3-methyl-4-nitrophenol (Hartshorn, Robinson, Vaughan, & White, 1985).
Molecular Structure Analysis
The molecular structure of such compounds has been explored through various spectroscopic techniques. Fedorov et al. (2005) examined 2,6-dibromo-4-nitrophenol and found that dissolution in aprotic protophilic solvents forms a three-center solvation H-complex, indicating a complex molecular structure (Fedorov et al., 2005).
科学的研究の応用
Chemical Reactions and Structures :
- Gray et al. (1984) explored the nitrations of various substituted phenols, including 2,6-dibromo-4-methylphenols, providing insight into the formation of benzoquinones and lactones, which are significant in organic synthesis and chemical reaction studies (Gray et al., 1984).
- Manimozhi et al. (2022) investigated 2,6-dibromo-4-nitrophenol using density functional theory (DFT), providing detailed insights into its molecular structure and vibrational spectra. This kind of study is crucial for understanding the molecular behavior of such compounds (Manimozhi et al., 2022).
Biodegradation and Environmental Impact :
- Bhushan et al. (2000) examined the biodegradation of 3-methyl-4-nitrophenol, closely related to 2,6-dibromo-3-methyl-4-nitrophenol, highlighting the environmental impact and degradation pathways of such compounds (Bhushan et al., 2000).
- Min et al. (2019) researched the biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp., which is vital for understanding the environmental fate and degradation of this compound (Min et al., 2019).
Toxicological Effects and Safety :
- O'Connor and Young (1989) evaluated the toxicity of various substituted phenols, including 2,6-dibromo-4-nitrophenol, under methanogenic conditions, providing essential data for environmental and health safety assessments (O'Connor & Young, 1989).
- Nehéz et al. (1985) studied the mutagenic effect of 3-methyl-4-nitrophenol, which is structurally related to 2,6-dibromo-3-methyl-4-nitrophenol, on somatic cells, highlighting the potential genetic and health risks associated with exposure to such chemicals (Nehéz et al., 1985).
Photocatalysis and Detection Applications :
- Chakraborty et al. (2021) demonstrated the use of composite nanocones for the electrochemical detection and photodegradation of 4-nitrophenol, indicating potential applications in detecting and degrading nitrophenol derivatives, including 2,6-dibromo-3-methyl-4-nitrophenol (Chakraborty et al., 2021).
作用機序
Mode of Action
It is known that the compound is involved in a novel degradation process that includes consecutive oxidative and hydrolytic debromination . The exact interaction of the compound with its targets and the resulting changes are yet to be fully understood.
Biochemical Pathways
It is known that the compound is involved in a novel degradation process that includes consecutive oxidative and hydrolytic debromination
特性
IUPAC Name |
2,6-dibromo-3-methyl-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-3-5(10(12)13)2-4(8)7(11)6(3)9/h2,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHPHFJJKHXWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377806 | |
| Record name | 2,6-dibromo-3-methyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3-methyl-4-nitrophenol | |
CAS RN |
14401-03-7 | |
| Record name | 2,6-dibromo-3-methyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

